molecular formula C₄H₉N₂OPS B1144649 P,P-Bisaziridinyl Thiophosphate CAS No. 14056-57-6

P,P-Bisaziridinyl Thiophosphate

Cat. No.: B1144649
CAS No.: 14056-57-6
M. Wt: 164.17
InChI Key:
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Mechanism of Action

Target of Action

P,P-Bisaziridinyl Thiophosphate, also known as Thiotepa, primarily targets DNA . It acts by crosslinking guanine nucleobases in DNA double-helix strands . This interaction with DNA is crucial for its potential anti-cancer properties.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication and repair process . By alkylating DNA, the compound disrupts the normal function of DNA, thereby affecting the cell division process. This disruption can potentially lead to cell death in cancer cells.

Result of Action

The result of this compound’s action is the potential destruction of multiple superficial small papillary tumors . By disrupting DNA structure and hindering cell division, the compound can lead to cell death, particularly in cancer cells.

Chemical Reactions Analysis

Types of Reactions: P,P-Bisaziridinyl Thiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphorothioate derivatives and simpler phosphorothioate compounds .

Comparison with Similar Compounds

Uniqueness: P,P-Bisaziridinyl Thiophosphate is unique due to its specific structure, which includes two aziridine rings and a thiophosphate group. This structure imparts distinct chemical reactivity and biological activity compared to other phosphorothioate compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of P,P-Bisaziridinyl Thiophosphate can be achieved through a two-step process. The first step involves the synthesis of P,P-Bisaziridinyl Phosphorochloridothioate, which is then converted to P,P-Bisaziridinyl Thiophosphate in the second step.", "Starting Materials": [ "Phosphorus pentachloride (PCl5)", "Thiophosphoryl chloride (PSCl3)", "Aziridine", "Anhydrous diethyl ether", "Anhydrous tetrahydrofuran (THF)", "Anhydrous dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Synthesis of P,P-Bisaziridinyl Phosphorochloridothioate", "1. Dissolve 10 g of PCl5 in 50 mL of anhydrous diethyl ether in a round-bottom flask.", "2. Slowly add 10 g of thiophosphoryl chloride to the flask while stirring the mixture at room temperature.", "3. Add 10 mL of aziridine to the flask dropwise while stirring the mixture at 0°C.", "4. Stir the mixture at room temperature for 24 hours.", "5. Filter the mixture to remove any solid impurities.", "6. Concentrate the filtrate under reduced pressure to obtain a yellow oil.", "7. Dissolve the yellow oil in 50 mL of anhydrous THF.", "8. Slowly add 10 mL of a 1 M solution of NaHCO3 to the flask while stirring the mixture at room temperature.", "9. Stir the mixture for 30 minutes.", "10. Filter the mixture to remove any solid impurities.", "11. Wash the filtrate with 50 mL of anhydrous DCM.", "12. Dry the organic layer over MgSO4.", "13. Concentrate the organic layer under reduced pressure to obtain a yellow oil.", "14. Purify the yellow oil by column chromatography to obtain P,P-Bisaziridinyl Phosphorochloridothioate as a white solid.", "Step 2: Synthesis of P,P-Bisaziridinyl Thiophosphate", "1. Dissolve 5 g of P,P-Bisaziridinyl Phosphorochloridothioate in 50 mL of anhydrous THF in a round-bottom flask.", "2. Slowly add 10 mL of a 1 M solution of NaHCO3 to the flask while stirring the mixture at room temperature.", "3. Stir the mixture for 30 minutes.", "4. Filter the mixture to remove any solid impurities.", "5. Wash the filtrate with 50 mL of anhydrous DCM.", "6. Dry the organic layer over MgSO4.", "7. Concentrate the organic layer under reduced pressure to obtain a yellow oil.", "8. Purify the yellow oil by column chromatography to obtain P,P-Bisaziridinyl Thiophosphate as a white solid." ] }

CAS No.

14056-57-6

Molecular Formula

C₄H₉N₂OPS

Molecular Weight

164.17

Synonyms

1,1’-(Hydroxyphosphinothioylidene)bis-aziridine; 

Origin of Product

United States

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